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molecular formula C12H10N4O4 B017153 3,3'-Dinitrobenzidine CAS No. 6271-79-0

3,3'-Dinitrobenzidine

Cat. No. B017153
M. Wt: 274.23 g/mol
InChI Key: OCEINMLGYDSKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07999112B2

Procedure details

A 50 ml single neck round bottomed flask equipped with condenser, and stirring magnetic bar were placed SnCl2.2H2O (6 g, 26.5 mmol) and 12.5 ml concentrated hydrochloric acid and reaction mixture was stirred and than 3,3′-dinitrobenzidine formula 2 where in R═CH3 (DNB) (1.176 g, 4 mmol) was added in small portions over 15 minute to maintain the reaction temperature less than 60° C. The thick slurry was then stirred for additional 2 hours at 40° C. to complete the reduction. The salt of the tetramine was precipitated out, which was neutralized with cold 10% NaOH solution and the solid filtered out, washed with water dried under vacuum to give 3,3′-diaminobenzidine (DAB) in 70% yield (0.655 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.Cl[Sn]Cl.Cl.[N+:7]([C:10]1[CH:11]=[C:12]([C:17]2[CH:23]=[CH:22][C:20]([NH2:21])=[C:19]([N+:24]([O-])=O)[CH:18]=2)[CH:13]=[CH:14][C:15]=1[NH2:16])([O-])=O>>[NH2:7][C:10]1[CH:11]=[C:12]([C:17]2[CH:23]=[CH:22][C:20]([NH2:21])=[C:19]([NH2:24])[CH:18]=2)[CH:13]=[CH:14][C:15]=1[NH2:16] |f:0.1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
12.5 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1N)C1=CC(=C(N)C=C1)[N+](=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
stirring magnetic bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50 ml single neck round bottomed flask equipped with condenser
ADDITION
Type
ADDITION
Details
was added in small portions over 15 minute
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature less than 60° C
STIRRING
Type
STIRRING
Details
The thick slurry was then stirred for additional 2 hours at 40° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The salt of the tetramine was precipitated out
FILTRATION
Type
FILTRATION
Details
the solid filtered out
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1N)C1=CC(=C(N)C=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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